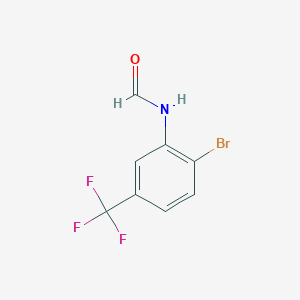

N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide” is a chemical compound with the molecular formula C8H5BrF3NO . It is a specialized reagent used in various chemical reactions .

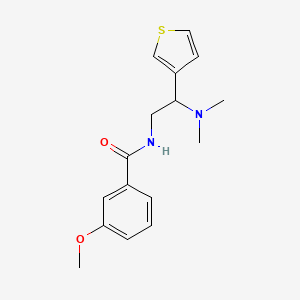

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with a bromo group at the 2nd position and a trifluoromethyl group at the 5th position . The phenyl ring is also attached to a formamide group .Aplicaciones Científicas De Investigación

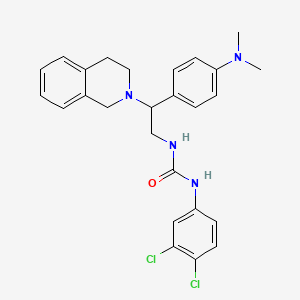

Molecular Docking and Hirshfeld Surface Analysis

N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide, a derivative with bromo-phenyl moiety, exhibits potential as a moderate antimicrobial agent. A study by Malek et al. (2020) explored its molecular structure through X-ray diffraction, highlighting significant weak but stabilizing interactions such as C–H…O, N–H…O, and π–π. The compound's interactions with different receptors were examined through molecular docking to understand its structure-function relationship, particularly in the context of its moderate antimicrobial properties. The study's findings on crystal packing stability and receptor ligand complex formation could lead to further research in pharmaceutical applications (Malek, T. J., Patel, U. H., Shah, Dhaval, & Gandhi, S., 2020).

N-Formylation of Amines

Li et al. (2018) discussed the utilization of Ethyl bromodifluoroacetate for N-formylation of amines in the presence of copper catalysts. This process efficiently produces N-formamides across a variety of amines, including primary, secondary, cyclic arylamines, and aliphatic amines, in moderate to excellent yields. The study suggests potential for synthesizing formamide derivatives for various industrial applications, including pharmaceuticals and agrochemicals (Li, Xiao-fang, Zhang, Xing‐Guo, Chen, Fan, & Zhang, Xiao‐Hong, 2018).

Catalysis in Synthesis of Formamides

Baghbanian and Farhang (2013) demonstrated the use of Trifluoroacetate guanidinium salt [TBD][TFA] ionic liquid as a recyclable catalyst for synthesizing formamides from primary and secondary amines using formic acid. This method offers an efficient and environmentally friendly approach for N-formyl derivative synthesis under solvent-free conditions, potentially useful in green chemistry and sustainable manufacturing processes (Baghbanian, S. M., & Farhang, M., 2013).

Aminocarbonylation Using N-Substituted Formamides

Sawant et al. (2011) described a carbon-monoxide-free aminocarbonylation process of aryl halides utilizing N-substituted formamides with palladium acetate and Xantphos. This method provides an alternative to using toxic carbon monoxide, allowing for the production of various amides without the associated hazards. The study illustrates the broad applicability of this method across different formamides and aryl halides, indicating its potential for synthesizing complex organic compounds (Sawant, Dinesh N., Wagh, Y. S., Bhatte, Kushal D., & Bhanage, B., 2011).

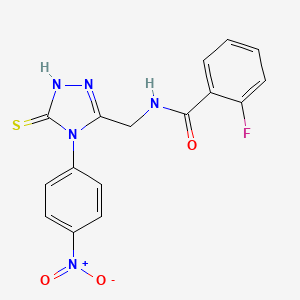

Development of Novel Anti-Microbial Agents

Research by Limban et al. (2011) on acylthioureas derivatives, including those with bromide or fluorine substitutions, highlighted their significant anti-pathogenic activity, especially against strains known for biofilm growth like Pseudomonas aeruginosa and Staphylococcus aureus. The study underscores the potential of derivatives of this compound for developing novel anti-microbial agents with antibiofilm properties, crucial for addressing antibiotic resistance and infection control (Limban, Carmen, Marutescu, L., & Chifiriuc, M., 2011).

Mecanismo De Acción

Target of Action

Compounds with a -cf3 group, such as this one, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s known that the trifluoromethyl (-cf3) group can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Trifluoromethylation is usually performed by various reactions including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation .

Result of Action

It’s known that compounds with a -cf3 group can enhance the potency of drugs .

Propiedades

IUPAC Name |

N-[2-bromo-5-(trifluoromethyl)phenyl]formamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-4H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEBIXIDWXUEJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-3-methyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid](/img/structure/B2995787.png)

![tert-butyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2995789.png)

![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)oxan-4-yl]propanamide](/img/structure/B2995790.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2995796.png)

![2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamoyl]benzoic Acid](/img/structure/B2995797.png)

![Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2995799.png)

![methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2995805.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide](/img/structure/B2995809.png)